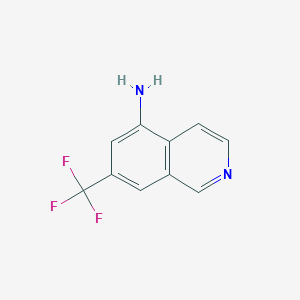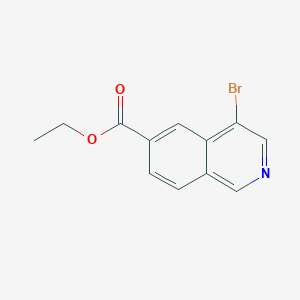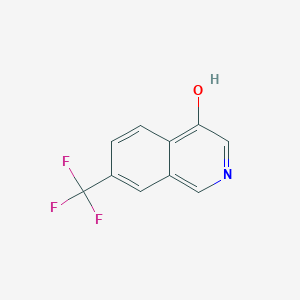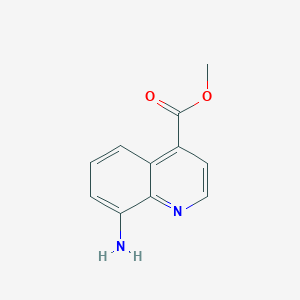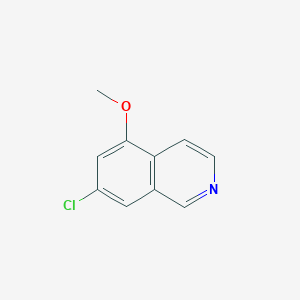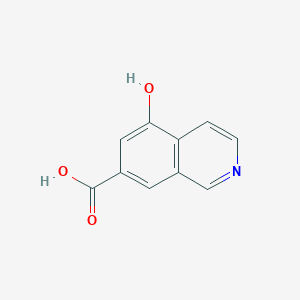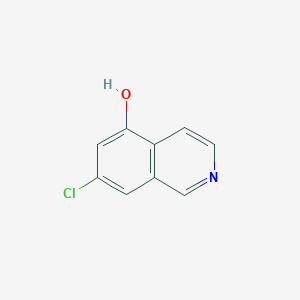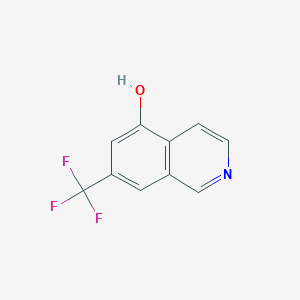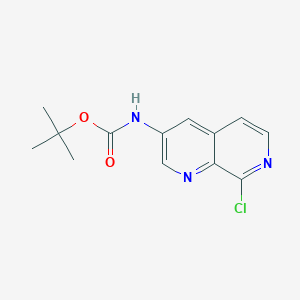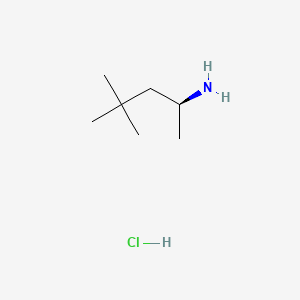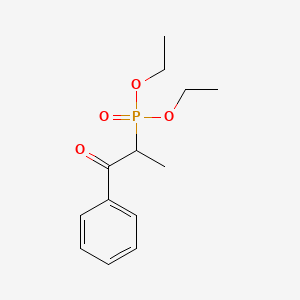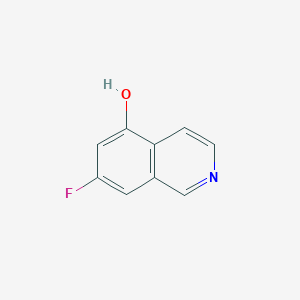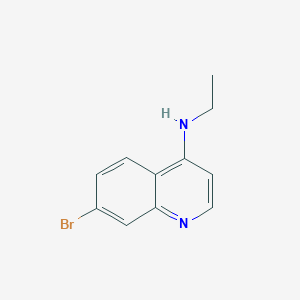![molecular formula C19H17N3O2 B8212212 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea](/img/structure/B8212212.png)
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea typically involves a multi-step process:
Formation of the Azocine Ring: : Initial steps involve the construction of the azocine ring system, which may include cyclization reactions under controlled conditions.
Addition of the Propyl Group: : The propyl side chain is introduced through a series of alkylation reactions.
Urea Formation:
Industrial Production Methods
While laboratory synthesis is complex, industrial production methods focus on optimizing yield and reducing cost. Techniques include:
Continuous Flow Synthesis: : Increases efficiency by allowing reactions to proceed continuously rather than in batches.
Catalysis: : Use of catalysts to lower activation energy and increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea undergoes several types of chemical reactions:
Oxidation: : Converts it into its corresponding oxides.
Reduction: : Can be reduced to simpler amine derivatives.
Substitution: : Substituent groups can be introduced at various positions on the ring.
Common Reagents and Conditions
Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.
Substitution: : Halogenating agents and various electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: : Produces this compound oxides.
Reduction: : Generates amine derivatives.
Substitution: : Yields various substituted azocine derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst in certain organic reactions.
Synthesis: : Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its urea group.
Medicine
Drug Development: : Investigated for potential therapeutic effects, including as an antineoplastic agent.
Industry
Material Science:
Mechanism of Action
The compound's effects are primarily due to its ability to interact with molecular targets through:
Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access.
Pathways Involved: : Inhibition of specific enzymatic pathways, impacting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
N-[3-(12H-Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea
Unique Features
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea is unique due to the presence of the 11,12-didehydro substitution, which alters its electronic properties and reactivity compared to its analogs.
Is there a specific aspect you’d like me to dive deeper into?
Properties
IUPAC Name |
[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c20-19(24)21-12-11-18(23)22-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)22/h1-8H,11-13H2,(H3,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTFLPISIVVVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
